2-(3-(Dimethylamino)butyl)furan hydrochloride
Description
2-(3-(Dimethylamino)butyl)furan hydrochloride is a synthetic organic compound featuring a furan ring substituted with a 3-(dimethylamino)butyl side chain, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility, a common strategy in drug design to improve bioavailability .
Properties
CAS No. |
25435-39-6 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
4-(furan-2-yl)butan-2-yl-dimethylazanium;chloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(11(2)3)6-7-10-5-4-8-12-10;/h4-5,8-9H,6-7H2,1-3H3;1H |
InChI Key |
MEEUADPNMBFDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Biological Activity
2-(3-(Dimethylamino)butyl)furan hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 201.69 g/mol
- Structure : The compound features a furan ring substituted with a dimethylamino butyl group, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Receptors : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways, which could lead to altered drug metabolism and efficacy.
- Cellular Processes : Induction of apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of topoisomerase activity.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance, a derivative of the furan scaffold demonstrated significant antiproliferative effects against various cancer cell lines, including:
- HeLa (cervical carcinoma)
- K562 (myeloid leukemia)
- HCT116 (colon carcinoma)
The mechanism involves:
- Cell Cycle Arrest : Inducing G2/M phase arrest leading to apoptosis.
- DNA Interaction : Forming stable complexes with DNA, disrupting replication and transcription processes.
Neuropharmacological Effects
The dimethylamino group suggests possible interactions with the central nervous system. Preliminary data suggest:
- Anxiolytic Effects : Potential reduction in anxiety-like behaviors in animal models.
- Cognitive Enhancement : Improved memory and learning capabilities through modulation of neurotransmitter systems.
Case Studies
Comparison with Similar Compounds
Data Table: Key Parameters of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
